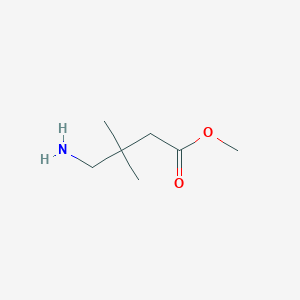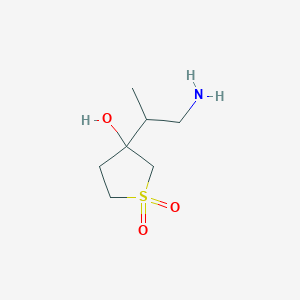![molecular formula C12H18ClNS B13175465 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B13175465.png)
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine is an organic compound that belongs to the class of amines. This compound features a chlorophenyl group, a sulfanyl group, and an ethanamine backbone. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine typically involves several steps:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorophenyl, can be synthesized through chlorination of phenyl compounds.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Formation of the Ethanamine Backbone: The final step involves the formation of the ethanamine backbone through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Phenyl derivatives.
Substitution Products: Alkylated or acylated amines.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-thiol: Similar structure but with a thiol group instead of an amine.
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness
The presence of the amine group in 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine may confer unique properties such as basicity, nucleophilicity, and potential for forming hydrogen bonds, which can influence its reactivity and interactions in biological systems.
Propriétés
Formule moléculaire |
C12H18ClNS |
|---|---|
Poids moléculaire |
243.80 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-2-(2-methylpropylsulfanyl)ethanamine |
InChI |
InChI=1S/C12H18ClNS/c1-9(2)8-15-12(7-14)10-4-3-5-11(13)6-10/h3-6,9,12H,7-8,14H2,1-2H3 |
Clé InChI |
SAKLJAKBKCAMMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSC(CN)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175383.png)

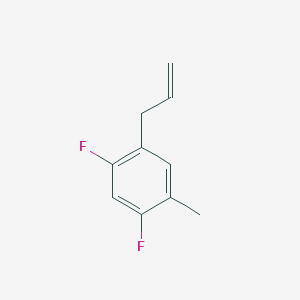
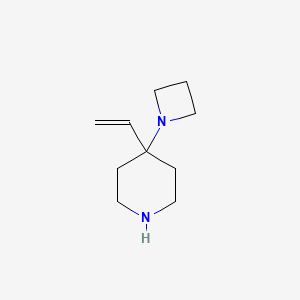
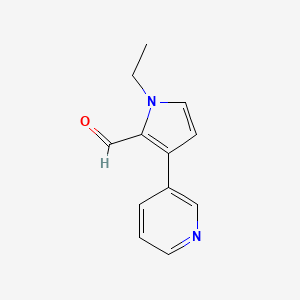
![1-[1-(Aminomethyl)cyclobutyl]ethan-1-one](/img/structure/B13175410.png)
![N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide](/img/structure/B13175416.png)


![3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13175440.png)
![2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13175450.png)
![(2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13175453.png)
